N-{3-[(2,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and industrial applications .
Preparation Methods
The synthesis of N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . Industrial production methods may involve optimized reaction conditions and catalysts to increase yield and purity .
Chemical Reactions Analysis
N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoxaline core. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-{3-[(2,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features and biological activities. Similar compounds include other quinoxaline derivatives such as:
Properties
Molecular Formula |
C23H22N4O2S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[3-(2,4-dimethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N4O2S/c1-15-8-11-18(12-9-15)30(28,29)27-23-22(24-19-13-10-16(2)14-17(19)3)25-20-6-4-5-7-21(20)26-23/h4-14H,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
HMVLFGAHWQXAKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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